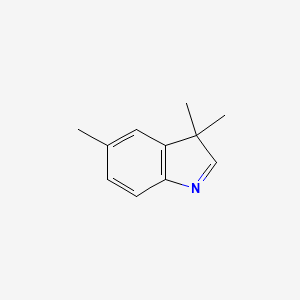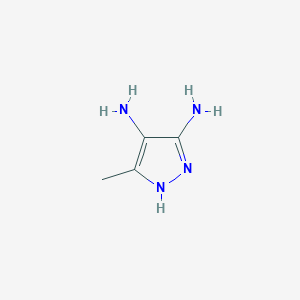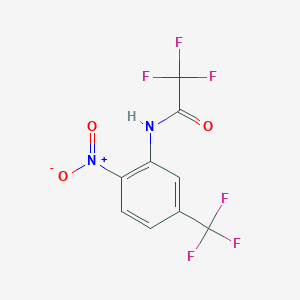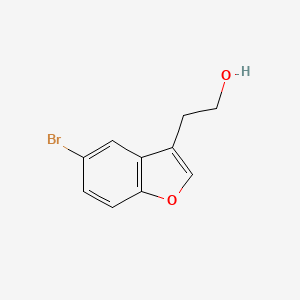
3,3,5-Trimethyl-3H-indole
Descripción general
Descripción
3,3,5-Trimethyl-3H-indole: is a heterocyclic aromatic organic compound with the molecular formula C11H13N It is a derivative of indole, characterized by the presence of three methyl groups at the 3 and 5 positions of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 3,3,5-Trimethyl-3H-indole is through the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature can yield this compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of acid catalyst, such as HCl, H2SO4, or p-toluenesulfonic acid, plays a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
3,3,5-Trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
The major products formed from these reactions include various substituted indoles, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry:
3,3,5-Trimethyl-3H-indole is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and natural product analogs .
Biology:
In biological research, this compound is explored for its potential as a fluorescent probe and in the development of bioactive molecules .
Medicine:
Pharmaceutical research investigates this compound derivatives for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry:
In the industrial sector, this compound is utilized in the production of dyes, pigments, and advanced materials, owing to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of 3,3,5-Trimethyl-3H-indole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
- 2,3,3-Trimethyl-3H-indole
- 4,6-Dibromo-2,3,3-trimethyl-3H-indole
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison:
Compared to its analogs, 3,3,5-Trimethyl-3H-indole is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. For example, the presence of methyl groups at the 3 and 5 positions can enhance its stability and electronic properties, making it more suitable for certain applications in materials science and pharmaceuticals .
Propiedades
IUPAC Name |
3,3,5-trimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-4-5-10-9(6-8)11(2,3)7-12-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFUHKORWBWVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)









![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)


![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)
